Decitabine

Description

Properties

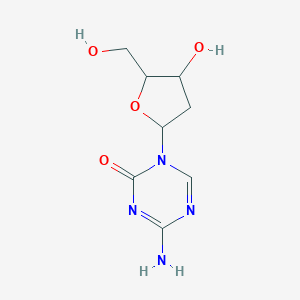

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDJQYHKZQPEU-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 |

Source

|

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030432 |

Source

|

| Record name | Decitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid |

Source

|

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.50e+00 g/L |

Source

|

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2353-33-5 |

Source

|

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Aza-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193-196 |

Source

|

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Decitabine mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Decitabine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] It is a hypomethylating agent that functions as a nucleoside analog of cytidine.[1][2] Unlike conventional cytotoxic agents, this compound's primary anti-neoplastic effects are mediated through the reversal of aberrant epigenetic states, specifically DNA hypermethylation, which is a common feature in malignancy.[2][3] This hypermethylation often leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth.[1] this compound's mechanism is dual and dose-dependent: at low doses, it promotes gene reactivation and cell differentiation, while at high doses, it exhibits direct cytotoxicity.[4] This guide provides a detailed technical overview of this compound's core mechanisms of action, summarizing key quantitative data and experimental methodologies.

Core Mechanism of Action: DNA Hypomethylation

The central mechanism of this compound is the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation.[1][2] This process involves a series of sequential steps that result in the reactivation of silenced genes.

-

Cellular Uptake and Activation : this compound is a prodrug that requires active transport into the cell.[2] Following uptake, it is phosphorylated by deoxycytidine kinase and other cellular kinases into its active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate.[1][2]

-

Incorporation into DNA : During the S-phase of the cell cycle, DNA polymerase incorporates the this compound triphosphate into newly synthesized DNA strands in place of natural deoxycytidine.[1][2]

-

Irreversible DNMT Trapping : DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during DNA replication, recognizes the incorporated this compound.[5] However, the nitrogen atom at the 5-position of this compound's pyrimidine ring prevents the completion of the methylation reaction.[1] This results in the formation of an irreversible covalent bond between the DNMT enzyme and the this compound-substituted DNA.[1][6]

-

Enzyme Depletion and Hypomethylation : This "trapping" of DNMTs leads to their proteasomal degradation, depleting the cell of active enzyme.[1][7] The subsequent loss of DNMT activity during DNA replication results in a passive, progressive, and global loss of methylation marks, particularly at CpG islands in gene promoter regions.[1][4]

-

Gene Reactivation : The resulting DNA hypomethylation can reactivate the expression of previously silenced tumor suppressor genes, restoring their functions in regulating cell cycle arrest, promoting apoptosis, and inhibiting proliferation.[1][4]

Cellular Consequences of this compound Action

The hypomethylation and DNA damage induced by this compound trigger several downstream anti-cancer effects, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound induces cell cycle arrest at both the G1 and G2/M phases in cancer cells.[8][9]

-

G1 Arrest : The G1 phase arrest is often mediated by the re-expression of the cyclin-dependent kinase (Cdk) inhibitor p21(WAF1).[9] Interestingly, this induction of p21 can occur in a p53-independent manner.[8]

-

G2/M Arrest : this compound treatment leads to a G2/M arrest, which has been observed in various cancer cell lines, including gastric, lung, and leukemia cells.[8][10] This arrest is associated with the reduced expression of key mitotic proteins like cyclin A, cyclin B1, and Cdc25C.[8] Activation of the p38 MAP kinase pathway has also been shown to be required for the G2/M arrest.[9]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells through multiple pathways.

-

p53-Independent Apoptosis : this compound-induced apoptosis occurs regardless of the p53 tumor suppressor gene's status (wild-type, mutated, or null).[10] Studies have shown that inhibiting p53 transactivation does not significantly reduce this compound-induced apoptosis.[10]

-

Reactive Oxygen Species (ROS) : A key mechanism for apoptosis induction is the generation of intracellular reactive oxygen species (ROS).[11][12] The increase in ROS leads to the collapse of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[11][12] Scavenging ROS with agents like N-acetyl-L-cysteine can effectively block this compound-induced apoptosis.[11][12]

-

Caspase Activation : The apoptotic cascade is executed by caspases. This compound treatment leads to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, and cIAP-1/2.[11] Inhibition of caspases only partially blocks the induced apoptosis, suggesting other factors are also involved.[10]

-

DNA Damage Response : The incorporation of this compound and the formation of DNMT-DNA adducts are recognized by the cell as DNA lesions, activating a DNA damage response.[1] This can be observed by the phosphorylation of H2AX (γ-H2AX), a marker for DNA double-strand breaks.[10] This damage response contributes significantly to cell cycle arrest and apoptosis.[1][13]

Immuno-Oncological Role of this compound

Beyond its direct effects on cancer cells, this compound has emerged as a potent modulator of the tumor microenvironment and anti-tumor immunity.[3][14] The hypomethylating action of this compound can upregulate the expression of genes involved in immune recognition that are often silenced in tumors.[3]

-

Upregulation of Tumor Antigens : this compound can induce the expression of cancer-testis antigens (e.g., NY-ESO-1) and other tumor-associated antigens, making cancer cells more visible to the immune system.[3][15]

-

Enhanced Antigen Presentation : It can increase the expression of Major Histocompatibility Complex (MHC) class I molecules, which are essential for presenting tumor antigens to cytotoxic T lymphocytes (CTLs).[14]

-

Induction of Co-stimulatory Molecules : Low-dose this compound treatment has been shown to induce the expression of the T cell co-stimulatory molecule CD80 on cancer cells.[16][17] This can overcome immune tolerance and stimulate a robust anti-tumor CTL response, leading to tumor rejection in preclinical models.[16]

-

Modulation of Immune Checkpoints : this compound can also modulate the expression of immune checkpoint molecules like PD-L1, which has significant implications for combination therapies with checkpoint inhibitors.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | IC50 | 70.704 | 72 | [18] |

| H1299 | Non-Small Cell Lung Cancer | EC50 | 5.1 | Not Specified | [6] |

| Multiple | Myeloid Leukemia | Incorporation | ~0.02-0.08% of total dC | 24 |[19] |

Table 2: Clinical Response Rates to this compound-Based Therapies

| Therapy | Cancer Type | Response Rate (Overall) | Notes | Reference |

|---|---|---|---|---|

| This compound (High Dose) | Hematologic Malignancies | 30% - 60% | 1500-2500 mg/m² per course; associated with significant myelosuppression. | [4] |

| This compound (Low Dose) | Myelodysplastic Syndromes (MDS) | Active with manageable side effects | 100-150 mg/m² per course. | [4] |

| This compound Monotherapy | MDS/AML | 26.7% | Randomized Phase 2 trial. | [20] |

| this compound + Arsenic Trioxide | MDS/AML | 32.3% | Same Phase 2 trial; significantly higher response than DAC alone (P = .041). |[20] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to investigate this compound's mechanism of action.

Cell Viability and Proliferation Assay (CCK-8)

-

Objective : To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the IC50 value.

-

Methodology :

-

Cell Culture : Human cancer cells (e.g., CCRF-CEM) are cultured in appropriate media and conditions (37°C, 5% CO₂).[21]

-

Treatment : Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.00625 to 100 µM).[21]

-

Incubation : The cells are incubated for various durations, typically 24, 48, 72, and 96 hours.[21]

-

Assay : At the end of the incubation period, a CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated for a further 1-4 hours.

-

Measurement : The absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated relative to untreated control cells, and the IC50 is determined.[18]

-

Cell Cycle Analysis via Flow Cytometry

-

Objective : To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.

-

Methodology :

-

Treatment : Cancer cells (e.g., AGS, A549) are treated with this compound for a specified time (e.g., 72 hours).[8][22]

-

Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining : Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are quantified based on the fluorescence intensity of the PI-stained DNA.[8][22]

-

Western Blot Analysis

-

Objective : To detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis.

-

Methodology :

-

Lysate Preparation : Following this compound treatment, whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.[8]

-

Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, Cdc25C, p21, Bcl-2, caspases) and a loading control (e.g., β-actin).[8][11]

-

Detection and Quantification : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified using densitometry software like ImageJ.[15]

-

Conclusion

The mechanism of action of this compound in cancer cells is a multi-faceted process centered on epigenetic reprogramming. Its ability to induce DNA hypomethylation by trapping DNMT enzymes leads to the re-expression of critical tumor suppressor genes.[1] This primary action triggers a cascade of downstream events, including p53-independent cell cycle arrest and apoptosis, which is significantly mediated by ROS production and DNA damage responses.[1][8][10][11] Furthermore, this compound's capacity to modulate the immune system by upregulating tumor antigens and co-stimulatory molecules positions it as a promising agent for combination chemo-immunotherapy strategies.[3][16] A thorough understanding of these intricate, dose-dependent mechanisms is essential for optimizing its clinical application and developing novel therapeutic combinations to combat cancer.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: a promising epi-immunotherapeutic agent in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment with this compound induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. ashpublications.org [ashpublications.org]

- 21. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Decitabine-Induced DNA Hypomethylation

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. This compound (5-aza-2'-deoxycytidine), a nucleoside analogue of 2'-deoxycytidine, is a potent hypomethylating agent approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA hypomethylation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its effects.[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[2][4] The process can be broken down into several key steps: cellular uptake, metabolic activation, incorporation into DNA, and irreversible trapping of DNMTs.

Cellular Uptake and Metabolic Activation

This compound enters the cell via nucleoside transporters. Once inside, it must be phosphorylated to its active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate (DAC-TP). This multi-step process is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation step.[1][3][5][6][7] Subsequent phosphorylations are carried out by nucleotide monophosphate and diphosphate kinases.[1][7]

Caption: Cellular uptake and metabolic activation of this compound.

DNA Incorporation and DNMT Trapping

During the S-phase of the cell cycle, DNA polymerase incorporates the active DAC-TP into newly synthesized DNA strands in place of cytosine.[1][3] When DNA methyltransferase 1 (DNMT1), the enzyme that maintains methylation patterns during replication, attempts to methylate the nitrogen atom at the 5-position of the incorporated this compound, a covalent bond is formed between the enzyme and the DNA.[1][2] This action irreversibly traps the DNMT1 enzyme, tagging it for proteasomal degradation.[2][8]

The depletion of active DNMT1 enzymes during subsequent rounds of DNA replication leads to a passive, replication-dependent dilution of methylation marks.[9] The newly synthesized DNA strands are not methylated, resulting in a progressive and global DNA hypomethylation.[1]

Caption: Mechanism of this compound-induced DNMT1 trapping and degradation.

Downstream Cellular Consequences

The resulting DNA hypomethylation, particularly in promoter regions, can lead to the re-expression of previously silenced genes, including tumor suppressor genes.[1][2] This gene reactivation can restore critical cellular functions, leading to:

-

Cell Cycle Arrest: Induction of cell cycle inhibitors like p21 can halt proliferation.[9][10]

-

Apoptosis: Reactivation of pro-apoptotic genes can trigger programmed cell death in cancer cells.[2][9]

-

Cellular Differentiation: Hypomethylation can induce differentiation programs, which is particularly relevant in hematological malignancies.[9]

At higher concentrations, the extensive formation of this compound-DNA adducts can trigger a DNA damage response, leading to double-strand breaks and direct cytotoxicity.[1][6]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic effect. The drug has a very short plasma half-life of approximately 20 minutes.[3] This is primarily due to its rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the liver and intestines.[3][11][12] CDA deaminates this compound into an inactive uridine derivative.[11][12] This rapid degradation limits the oral bioavailability and exposure time of the drug.[11][12]

To overcome this limitation, this compound is often studied in combination with a CDA inhibitor, such as tetrahydrouridine (THU).[11][13] This combination increases the exposure time and bioavailability of oral this compound, allowing for sustained low-dose exposure that favors the hypomethylation mechanism over direct cytotoxicity.[11][12][13]

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Half-Life | ~20 minutes | [3] |

| Volume of Distribution | 4.59 ± 1.42 L/kg | [1] |

| Plasma Protein Binding | < 1% | [1] |

| Primary Inactivating Enzyme | Cytidine Deaminase (CDA) | [3][11][12] |

| Primary Activating Enzyme | Deoxycytidine Kinase (dCK) | [1][5][6] |

Quantitative Data on Hypomethylation

Clinical studies have quantified the dose-dependent hypomethylating effects of this compound in patients. The extent of demethylation often plateaus at higher doses, suggesting that maximal biological effect can be achieved with lower, less toxic concentrations.

| Study Population | This compound Dose | Tissue Analyzed | Mean Decrease in DNA Methylation | Reference |

| Leukemia Patients | 5 mg/m²/day | Peripheral Blood | 2.8% (Alu elements) | [14] |

| Leukemia Patients | 15 mg/m²/day | Peripheral Blood | 7.3% (Alu elements) | [14] |

| Leukemia Patients | 20 mg/m²/day | Peripheral Blood | 11.6% (Alu elements) | [14] |

| Leukemia Patients | 100 mg/m²/day | Peripheral Blood | 10.9% (Alu elements) | [14] |

| Solid Tumor/Lymphoma | 2.5 mg/m²/day | Tumor Biopsy | 4.6% (LINE assay) | [15] |

| Solid Tumor/Lymphoma | 5 mg/m²/day | Tumor Biopsy | 4.4% (LINE assay) | [15] |

| Solid Tumor/Lymphoma | 2.5 mg/m²/day | PBMCs | 16.1% (LINE assay) | [15] |

| Solid Tumor/Lymphoma | 5 mg/m²/day | PBMCs | 17.8% (LINE assay) | [15] |

PBMCs: Peripheral Blood Mononuclear Cells

These data indicate that significant hypomethylation occurs even at low doses and that the effect is more pronounced in PBMCs than in tumor tissue.[15] A statistically significant correlation between the inhibition of methylation and clinical response has been observed in low-dose strategies.[14]

Key Experimental Protocols

The quantification of this compound-induced hypomethylation relies on several key molecular biology techniques.

Assessment of Global DNA Methylation

-

Principle: To measure the overall percentage of methylated cytosines in the genome, repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1) or Alu elements are often used as surrogates.[14] Since these elements are heavily methylated and constitute a large portion of the genome, their methylation status reflects global trends.

-

General Methodology (LINE-1 Assay):

-

DNA Extraction: Genomic DNA is isolated from patient samples (e.g., PBMCs or tumor biopsies).

-

Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: A specific region of the LINE-1 promoter is amplified using PCR. The uracils are amplified as thymines.

-

Pyrosequencing: The PCR product is sequenced using pyrosequencing technology. This quantitative method determines the percentage of methylated cytosines at specific CpG sites by measuring the ratio of cytosine to thymine at those positions.

-

Gene-Specific DNA Methylation Analysis

-

Principle: To investigate the effect of this compound on specific tumor suppressor genes (e.g., p15), methods that analyze the methylation status of individual CpG islands in promoter regions are employed.[14]

-

General Methodology (Methylation-Specific PCR or Quantitative Pyrosequencing):

-

DNA Extraction and Bisulfite Conversion: Performed as described above.

-

PCR Amplification:

-

For Methylation-Specific PCR (MSP) , two pairs of primers are designed for the target gene promoter: one pair that amplifies only methylated DNA and another that amplifies only unmethylated DNA.

-

For Quantitative Pyrosequencing , a single primer pair is used to amplify the region of interest, followed by sequencing as described for the LINE-1 assay.

-

-

Analysis:

-

In MSP, the presence of a PCR product in the "methylated" or "unmethylated" reaction indicates the methylation status.

-

Pyrosequencing provides a precise percentage of methylation at each CpG site within the sequenced region.

-

-

Gene Expression Analysis

-

Principle: To confirm that promoter hypomethylation leads to gene re-expression, mRNA levels are quantified.

-

General Methodology (Quantitative Real-Time PCR - qRT-PCR):

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the gene of interest (e.g., a re-expressed tumor suppressor gene). A fluorescent dye (e.g., SYBR Green) or a probe is used to quantify the amount of amplified DNA in real-time.

-

Normalization: The expression level of the target gene is normalized to a stably expressed housekeeping gene to control for variations in RNA input.

-

Mechanisms of Resistance

Resistance to this compound can be primary (initial non-response) or secondary (relapse after an initial response).[16][17] The primary mechanisms are often related to the drug's metabolism.

-

Altered Metabolic Enzyme Expression: A key factor in primary resistance is the balance between the activating enzyme dCK and the inactivating enzyme CDA.[16] Studies have shown that a higher ratio of CDA to dCK expression is found in non-responders, suggesting that increased drug inactivation and/or decreased activation prevents the drug from reaching therapeutic intracellular concentrations.[16][17]

-

Mutations in Metabolic Pathway Genes: Mutations in genes like DCK can impair the phosphorylation of this compound, preventing its activation and leading to resistance.[7][16]

-

Alternative Progression Pathways: Secondary resistance appears to be less dependent on pharmacological pathways.[16] Malignant cells may evolve to rely on survival pathways that are independent of DNA hypermethylation, rendering the hypomethylating effect of this compound ineffective.[16]

Caption: Competing metabolic pathways for this compound and mechanisms of resistance.

Conclusion

This compound induces DNA hypomethylation through a well-defined, replication-dependent mechanism. As a prodrug, its efficacy is critically dependent on cellular uptake and metabolic activation, which are also key determinants of resistance. By incorporating into DNA and trapping DNMT1, this compound leads to the depletion of this key enzyme and the passive demethylation of the genome. This reactivates silenced tumor suppressor genes, restoring cellular control mechanisms. Low-dose regimens maximize this epigenetic effect while minimizing cytotoxicity, providing a rational basis for its use in treating hematological malignancies and its investigation in solid tumors. Future research will continue to focus on overcoming resistance and optimizing combination therapies to enhance the clinical utility of this potent epigenetic modulator.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (this compound) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Pharmacokinetics and pharmacodynamics of an oral formulation of this compound and tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome | PLOS One [journals.plos.org]

- 17. Mechanisms of resistance to this compound in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Decitabine's Impact on Tumor Suppressor Gene Re-expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine, a hypomethylating agent, has emerged as a critical therapeutic agent in the treatment of various malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the subsequent re-expression of silenced genes.[1] A crucial aspect of this compound's anti-tumor activity is its ability to reactivate tumor suppressor genes (TSGs) that have been epigenetically silenced by hypermethylation in cancer cells. This guide provides an in-depth technical overview of this compound's effect on TSG re-expression, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.

Core Mechanism of Action

This compound is a cytidine analog that, upon incorporation into DNA, covalently traps DNMTs. This action leads to the degradation of these enzymes and a passive loss of methylation patterns during subsequent rounds of DNA replication.[2] The resulting hypomethylation of CpG islands in the promoter regions of TSGs can lead to the restoration of their expression. The re-expressed TSGs can then exert their normal functions, which include inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation.[2][3] this compound's effects are dose-dependent, with lower doses favoring hypomethylation and gene reactivation, while higher doses can be cytotoxic.[2]

Data Presentation: Quantitative Re-expression of Tumor Suppressor Genes

The re-expression of various tumor suppressor genes following this compound treatment has been quantified in numerous studies. The following tables summarize key findings across different cancer cell lines.

| Gene | Cell Line | This compound Concentration | Fold Change in Expression | Reference |

| CDKN2A | U2OS (Osteosarcoma) | 0.1 µM | >3.5-fold (log2(FC) > 1.8) | [1] |

| CDKN2B | U2OS (Osteosarcoma) | 0.1 µM | >3.5-fold (log2(FC) > 1.8) | [1] |

| TP63 | U2OS (Osteosarcoma) | 0.1 µM | >12-fold (log2(FC) = 3.703) | [1] |

| PPP1CA | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.46) | [4] |

| BTG2 | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.046) | [4] |

| PTEN | Nalm6 (B-cell acute lymphoblastic leukemia) | 2.5 µM | Restoration of expression (initial FC = 0.54) | [4] |

| Gene | Cell Line | This compound Concentration | Observed Re-expression | Reference |

| MLH1 | RKO (Colon Carcinoma) | 2.5 µM | Near maximal re-expression | [1] |

| RASSF1A | HT1376 & T24 (Bladder Cancer) | 1, 5 µM | Increased protein levels | [5] |

| p16 | Thoracic Malignancies (Clinical Trial) | 60-75 mg/m² | Target gene induction in 36% of patients | [6][7] |

| RUNX3 | Breast Cancer Cell Lines | 1 µmol/L | Variable mRNA levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on tumor suppressor gene re-expression.

Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cancer cell lines with known hypermethylation of target tumor suppressor genes.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO and store at -20°C. Dilute the stock solution to the desired final concentration in the culture medium immediately before use.

-

Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound. The treatment duration can vary (e.g., 24, 48, 72 hours), and in some protocols, the medium is replaced with fresh this compound-containing medium every 24 hours.

Methylation Analysis: Methylation-Specific PCR (MSP)

MSP is a technique used to assess the methylation status of specific CpG sites in the promoter region of a gene.

-

Genomic DNA Isolation: Extract genomic DNA from untreated and this compound-treated cells using a commercial DNA isolation kit.

-

Bisulfite Conversion: Treat the isolated genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Primer Design: Design two pairs of primers for the target gene's promoter region. One pair (M primers) is specific for the methylated sequence (containing CG), and the other pair (U primers) is specific for the unmethylated sequence (containing TG after conversion).

-

PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template with both the M and U primer sets.

-

Typical Cycling Conditions: [5]

-

Initial denaturation at 95°C for 5 minutes.

-

35-40 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at a primer-specific temperature (e.g., 60°C) for 30 seconds.

-

Extension at 72°C for 30 seconds.

-

-

Final extension at 72°C for 10 minutes.

-

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band with the M primers indicates methylation, while a band with the U primers indicates an unmethylated status.

Gene Expression Analysis: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA levels of the re-expressed tumor suppressor genes.

-

Total RNA Isolation: Isolate total RNA from untreated and this compound-treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Typical Reaction Mixture:

-

cDNA template

-

Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green Master Mix

-

Nuclease-free water

-

-

Typical Cycling Conditions:

-

Initial denaturation at 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation at 95°C for 15 seconds.

-

Annealing/Extension at 60°C for 60 seconds.

-

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated controls.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the protein levels of the re-expressed tumor suppressor genes.

-

Protein Extraction: Lyse untreated and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p16, p21, p53) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay: MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's core mechanism of action.

Caption: Experimental workflow for this compound studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I study of this compound-mediated gene expression in patients with cancers involving the lungs, esophagus, or pleura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Decitabine's Role in Cell Differentiation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decitabine and the Epigenetic Landscape

This compound (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its fundamental mechanism revolves around the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA.[3] This process, known as DNA methylation, is a critical epigenetic modification that regulates gene expression. In many cancers, aberrant hypermethylation of promoter regions leads to the silencing of tumor suppressor genes and genes critical for normal cellular differentiation.[3][4]

This compound acts as a hypomethylating agent, reversing this pathological silencing and reactivating genes that can guide a cell towards a mature, differentiated state, thereby reducing its malignancy.[3][5][6] This guide provides an in-depth exploration of the molecular pathways and mechanisms through which this compound exerts its pro-differentiative effects.

Core Mechanism of Action

This compound's therapeutic action is dose-dependent, exhibiting a dual mechanism.[7][8] At high doses, it is cytotoxic, leading to cell cycle arrest and apoptosis.[7][9] However, at lower, non-cytotoxic concentrations, its primary effect is to promote cell differentiation by altering the epigenetic landscape.[7][8][10]

The process begins with this compound's incorporation into replicating DNA, where it acts as an analog of the natural nucleotide deoxycytidine.[3][5] Once integrated, it covalently traps DNMT enzymes, particularly DNMT1, which is crucial for maintaining methylation patterns during cell division.[3][11][12] This trapping leads to the degradation of the DNMT enzyme, resulting in a passive, replication-dependent loss of methylation in daughter DNA strands.[3] The resulting DNA hypomethylation allows for the re-expression of previously silenced genes, including those that initiate and control cellular differentiation programs.[2][3]

References

- 1. This compound in the treatment of acute myeloid leukemia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in patients with newly diagnosed and relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]

- 8. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound maintains hematopoietic precursor self-renewal by preventing repression of stem cell genes by a differentiation-inducing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound maintains hematopoietic precursor self-renewal by preventing repression of stem cell genes by a differentiation inducing stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Decitabine's Impact on Histone Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the epigenetic drug decitabine (5-aza-2'-deoxycytidine) and its profound impact on histone modifications. While primarily known as a DNA hypomethylating agent, this compound's therapeutic effects are intricately linked to its ability to remodel chromatin structure by altering the landscape of histone post-translational modifications (PTMs). This document details the core mechanisms, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the complex molecular interactions involved.

Core Mechanism: From DNA Hypomethylation to Chromatin Remodeling

This compound is a nucleoside analog of cytidine that, upon incorporation into replicating DNA, acts as a potent, irreversible inhibitor of DNA methyltransferases (DNMTs)[1][2]. At low doses, its primary antineoplastic effect is not direct cytotoxicity but the reactivation of tumor suppressor genes silenced by aberrant DNA hypermethylation[1][2].

The connection between DNA methylation and histone modification is a well-established, self-reinforcing loop that maintains a silenced chromatin state[1][3]. In many cancers, hypermethylated CpG islands in gene promoter regions recruit methyl-CpG-binding domain proteins (MBDs)[4]. These proteins, in turn, recruit larger repressive complexes containing histone deacetylases (HDACs) and histone methyltransferases (HMTs)[4]. This leads to the removal of acetyl groups (hypoacetylation) and the addition of repressive methyl groups (e.g., H3K9me2/3, H3K27me3) on histone tails, resulting in a condensed, transcriptionally inert chromatin structure (heterochromatin)[5][6].

This compound disrupts this cycle at its foundation[1][7]. By inhibiting DNMTs and causing passive, replication-dependent DNA hypomethylation, this compound prevents the initial recruitment of MBDs and their associated repressive machinery[1][4]. This loss of a key silencing signal opens the door for a cascade of changes in the histone code, shifting the chromatin to a more open, transcriptionally permissive state (euchromatin).

Impact on Specific Histone Modifications

This compound's influence extends to a wide array of histone marks, both directly and indirectly. The primary changes observed involve a shift from a repressive to an active chromatin state.

Histone Acetylation

A common downstream effect of this compound treatment is an increase in histone acetylation, a hallmark of transcriptionally active chromatin[8]. By preventing the recruitment of HDACs, this compound facilitates a state where histone acetyltransferases (HATs) can add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure[8].

-

Global Effects: Studies have reported transient global increases in histone H3 and H4 acetylation following this compound therapy[1].

-

Synergy with HDAC Inhibitors: The combination of this compound with HDAC inhibitors (HDACis) like panobinostat or valproic acid has been shown to be highly synergistic[1][9][10]. This combination leads to markedly increased levels of histone acetylation and enhanced apoptosis in cancer cells compared to either agent alone[9][10].

Histone Methylation

This compound also modulates the methylation status of various lysine residues on histones, critically altering the balance between gene activation and repression.

-

Repressive Marks (H3K27me3, H3K9me2): Treatment with this compound can lead to a reduction of repressive marks at specific gene promoters. For instance, in AML1/ETO-positive leukemia cells, this compound induced a loss of H3K27me3 at the IL3 gene promoter, which was associated with its transcriptional reactivation[5]. The trimethylation of H3K27 by the histone methyltransferase EZH2 is known to pre-mark genes for DNA methylation, and this compound can interrupt this silencing crosstalk[11].

-

Activating Marks (H3K4me3): In some contexts, this compound can increase the levels of activating marks, such as H3K4 methylation, at gene promoters[7]. This effect can even occur at unmethylated promoters, suggesting that this compound can induce chromatin remodeling independently of its DNA hypomethylation activity, though these mechanisms are less understood[1][7].

Quantitative Analysis of Histone PTMs

Mass spectrometry-based quantitative proteomics has enabled a detailed analysis of the changes in the histone code following this compound treatment. These studies have identified specific PTMs that are differentially regulated in drug-sensitive versus drug-resistant cells, highlighting their potential as biomarkers.

| Histone Mark | Cell Line Context | Observed Change with this compound | Significance / Finding | Reference |

| H3.3K36me3 | MDS-L (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |

| H4K8acK12acK16ac | MDS-L (this compound-sensitive leukemia) | Significant difference vs. resistant group | A combination of acetylation marks identified as a potential biomarker. | [12][13] |

| H3.1K27me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |

| H3.1K36me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | Identified as a potential biomarker for drug responsiveness. | [12][13] |

| H3.1K27me1K36me1 | TF-1 (this compound-sensitive leukemia) | Significant difference vs. resistant group | A combination of methylation marks identified as a potential biomarker. | [12][13] |

| H3K27me3 | AML1/ETO-positive cells | Decrease at IL3 promoter | Associated with transcriptional reactivation of the IL3 gene. | [5] |

| Acetylated H4 | AML1/ETO-positive cells | Increase at IL3 promoter | Associated with a shift to permissive chromatin and gene reactivation. | [5] |

| H3K9ac | Primary AML cells | Decrease at 182 genes | This compound was found to modulate the substrate of the HDAC SIRT6. | [14] |

Experimental Protocols

Analyzing this compound's effect on histones requires specific and robust methodologies. Below are detailed protocols for key experimental techniques.

Histone Extraction and Western Blotting

Western blotting is a primary method for detecting changes in specific histone modifications. Due to the small size of histones, this protocol requires specific optimizations.

A. Histone Extraction (Acid Extraction Method)

-

Cell Lysis: Wash cell pellets with ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3). Lyse on ice for 10 minutes with gentle rotation[15].

-

Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction)[15].

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight on a rotator at 4°C to extract basic histone proteins[15].

-

Protein Collection: Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histone proteins. Quantify protein concentration using a BCA or Bradford assay.

B. Western Blotting Protocol

-

Sample Preparation: For each sample, dilute 0.5–15 µg of extracted histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes[16].

-

Gel Electrophoresis: Use a high-percentage (e.g., 15% or 4-20% gradient) Bis-Tris gel to achieve effective resolution of small histone proteins[16][17]. Run the gel at ~200V for 35-45 minutes. Do not let the dye front run completely off the gel[16].

-

Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane with a small pore size (0.2 µm) for optimal retention of histones[16][18]. A wet transfer at 30V for 70-90 minutes is recommended[16].

-

Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. High-quality BSA is preferred over non-fat milk, which can interfere with some phospho-specific antibodies[17][18].

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest, diluted in the blocking buffer, overnight at 4°C with gentle agitation[18].

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].

-

Detection: Visualize the blot using an ECL reagent and capture the image using a chemiluminescence imaging system[17].

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for genome-wide analysis of histone modifications, allowing researchers to identify the specific genomic regions where these modifications occur[19][20].

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA[20]. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the histone modification of interest. An input control sample (without antibody) must be processed in parallel[21]. For quantitative analysis of global changes, a spike-in control (e.g., chromatin from another species like Drosophila) is essential[22].

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes[22].

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA (and the input control DNA). This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone mark compared to the input control.

Mass Spectrometry (MS) for Histone PTM Analysis

MS offers an unbiased, high-throughput approach to identify and quantify dozens of histone modifications simultaneously, far exceeding the capabilities of antibody-based methods[23][24]. The "bottom-up" strategy is most common.

-

Histone Extraction: Isolate histones using acid extraction as described previously.

-

Derivatization (Propionylation): Histones are rich in basic lysine and arginine residues, which results in very small peptides after trypsin digestion. To overcome this, histones are chemically derivatized using propionic anhydride. This process acetylates the ε-amino group of unmodified and monomethylated lysines, preventing trypsin cleavage at these sites and generating peptides of a suitable length for MS analysis[25].

-

Enzymatic Digestion: Digest the derivatized histones into peptides using an enzyme like trypsin, which will now cleave only after arginine residues[25].

-

Second Derivatization: After digestion, the newly created peptide N-termini are derivatized again to improve their retention on the liquid chromatography column[25].

-

LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer. The instrument isolates peptide ions, fragments them (MS/MS), and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: The MS/MS spectra are searched against a database of known histone sequences to identify the peptides and pinpoint the specific type and location of PTMs. The relative abundance of each modified peptide can be quantified by measuring the area under the curve of its corresponding peak in the chromatogram[23].

Conclusion

This compound's impact on the cancer epigenome is more complex than its role as a simple DNA hypomethylating agent. Its ability to disrupt the crosstalk between DNA methylation and histone modification makes it a potent modulator of chromatin architecture. By reversing the repressive histone marks associated with hypermethylated DNA, this compound re-establishes a chromatin environment permissive for the expression of silenced tumor suppressor genes. The resulting changes—most notably increases in histone acetylation and decreases in repressive methylation marks like H3K27me3—are central to its therapeutic mechanism. Understanding these downstream effects on the histone code is critical for optimizing its clinical use, developing rational combination therapies, and identifying predictive biomarkers for patient response.

References

- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. embopress.org [embopress.org]

- 4. Epigenetic Cross-Talk between DNA Methylation and Histone Modifications in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redistribution of H3K27me3 and acetylated histone H4 upon exposure to azacitidine and this compound results in de-repression of the AML1/ETO target gene IL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic cross-talk between DNA methylation and histone modifications in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mbmj.org [mbmj.org]

- 8. Histone deacetylase inhibitors: targeting epigenetic regulation in the treatment of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (this compound) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential Histone Posttranslational Modifications Induced by DNA Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. docs.abcam.com [docs.abcam.com]

- 17. news-medical.net [news-medical.net]

- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Decitabine and its Influence on Genomic Instability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that has demonstrated significant clinical efficacy in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action is intrinsically linked to the induction of genomic instability, a double-edged sword that can lead to cancer cell death but also carries inherent risks. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences genomic instability, with a focus on DNA hypomethylation, the induction of DNA damage, and the generation of chromosomal instability. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's complex biological activities.

Introduction to this compound

This compound is a nucleoside analog of 2'-deoxycytidine, where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom.[1][2] This structural modification is central to its function as an irreversible inhibitor of DNA methyltransferases (DNMTs).[3][4] Initially developed as a cytotoxic agent, lower, "hypomethylating" doses of this compound have been found to reactivate silenced tumor suppressor genes, leading to its approval for the treatment of MDS and AML.[3][5] The therapeutic effects of this compound are multifaceted, encompassing not only the reversal of aberrant DNA methylation patterns but also the induction of a potent DNA damage response.[1][4]

Core Mechanism of Action: DNA Hypomethylation and DNMT Trapping

This compound exerts its effects in a cell cycle-dependent manner, primarily during the S-phase of DNA replication.[3][6] Upon cellular uptake, it is phosphorylated to its active triphosphate form and subsequently incorporated into newly synthesized DNA in place of deoxycytidine.[2][7]

Once integrated into the DNA, the nitrogen atom at the 5-position of the azacytosine ring forms an irreversible covalent bond with the catalytic site of DNA methyltransferases (DNMTs), particularly DNMT1, which is responsible for maintaining methylation patterns during replication.[1][7] This "trapping" of DNMTs on the DNA leads to their subsequent degradation and a passive, replication-dependent loss of methylation marks on the newly synthesized DNA strand, resulting in global DNA hypomethylation.[2][5]

This compound's Impact on Genomic Instability

The incorporation of this compound into DNA and the subsequent trapping of DNMTs trigger a cascade of events that profoundly impact the stability of the genome. This influence can be categorized into three main areas: DNA hypomethylation, induction of DNA damage, and chromosomal instability.

DNA Hypomethylation and Reactivation of Repetitive Elements

The primary and intended consequence of this compound treatment is the reduction of global and gene-specific DNA methylation.[8] This can lead to the re-expression of silenced tumor suppressor genes, which is a key aspect of its therapeutic effect.[3] However, widespread hypomethylation can also contribute to genomic instability by reactivating transposable and repetitive elements, such as LINE-1, which are normally silenced by methylation to maintain genomic integrity.[9] Their transcription and potential retrotransposition can lead to insertional mutagenesis and genomic rearrangements.

Induction of DNA Damage

The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, leading to stalled replication forks and the generation of single and double-strand breaks (DSBs).[4][10] This induction of DNA damage is a critical component of this compound's cytotoxic effects.[4] The cellular response to this damage involves the activation of a complex network of DNA damage response (DDR) pathways.

The choice of the specific DDR pathway is dependent on the severity of the this compound-induced DNA lesions and the cellular context.[10][11] At moderate levels of DNMT activity, the cell may activate mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent DNA repair, often in conjunction with homologous recombination (HR).[10][11] However, under conditions of high DNMT activity and extensive replication stress, the cell may resort to the more error-prone non-homologous end joining (NHEJ) pathway.[10][11]

Chromosomal Instability: Aneuploidy and Micronuclei Formation

The DNA damage and mitotic dysfunction induced by this compound can lead to significant chromosomal instability.[12] This is often manifested as an increase in aneuploidy, the state of having an abnormal number of chromosomes, and the formation of micronuclei.[12] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Their presence is a hallmark of genotoxic events and chromosomal instability.

Data Presentation: Quantitative Effects of this compound on Genomic Instability

The following tables summarize quantitative data from various studies on the effects of this compound on DNA methylation and markers of genomic instability.

Table 1: this compound-Induced Changes in DNA Methylation

| Cell Line/Tumor Type | This compound Concentration | Duration of Treatment | Change in Global DNA Methylation | Reference |

| MOLM-13 (AML) | 100 nM | 72 hours | Decrease to ~1.9% from 3.7% baseline | [8] |

| Refractory Solid Tumors | 2.5 - 20 mg/m² | 5 days | Median decrease from 51.2% to 43.7% | [13] |

| Primary AML Cells | 100 nM | Not specified | Global hypomethylation, most significant in highly methylated regions | [14] |

Table 2: this compound-Induced DNA Damage and Chromosomal Instability

| Cell Line | This compound Concentration | Duration of Treatment | Endpoint | Quantitative Result | Reference |

| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Micronuclei (MN) | 6-fold increase | [6] |

| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Nucleoplasmic Bridges (NPB) | 12-fold increase | [6] |

| WIL2-NS (Lymphoblastoid) | 1.0 µM | 4 days | Nuclear Buds (NBud) | 13-fold increase | [6] |

| Akata (Burkitt Lymphoma) | 5 µM | Not specified | γH2AX positive cells | Significant increase | [12] |

| OPM-2 & RPMI-8226 (Multiple Myeloma) | Not specified | 24 and 48 hours | γH2AX positive cells | Significant increase from 15-25% baseline | [15][16] |

Experimental Protocols for Assessing this compound-Induced Genomic Instability

This section provides an overview of key experimental protocols used to measure the various facets of genomic instability induced by this compound.